Benzene, (1-methyldecyl)-

Overview

Description

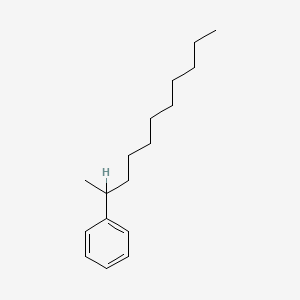

Benzene, (1-methyldecyl)-, also known as undecane, 2-phenyl-, is an organic compound with the molecular formula C₁₇H₂₈. It is a derivative of benzene where a methyldecyl group is attached to the benzene ring. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-methyldecyl)- typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The general reaction can be represented as follows: [ \text{C₆H₆ + R-Cl} \rightarrow \text{C₆H₅-R + HCl} ] where R represents the methyldecyl group.

Industrial Production Methods: Industrial production of Benzene, (1-methyldecyl)- follows similar principles but is scaled up to accommodate large quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and separation techniques further enhances the efficiency of the production process.

Types of Reactions:

Oxidation: Benzene, (1-methyldecyl)- can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the compound into various hydrogenated derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Hydrogenated derivatives.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, (1-methyldecyl)- has several applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Studied for its interactions with biological membranes and proteins.

Medicine: Investigated for potential therapeutic properties and as a model compound in drug development.

Industry: Utilized in the production of detergents, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, (1-methyldecyl)- involves its interaction with various molecular targets, primarily through hydrophobic interactions. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It can also interact with proteins, potentially altering their structure and activity. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Toluene (methylbenzene): A simpler alkylbenzene with a single methyl group attached to the benzene ring.

Ethylbenzene: Contains an ethyl group attached to the benzene ring.

Propylbenzene: Contains a propyl group attached to the benzene ring.

Comparison: Benzene, (1-methyldecyl)- is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This longer chain can influence its solubility, boiling point, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.

Biological Activity

Benzene, (1-methyldecyl)-, also known as 1-methyldecylbenzene, is an aromatic hydrocarbon with the chemical formula . This compound has garnered interest in various fields, particularly in pharmacology and toxicology, due to its potential biological activities and implications for human health. This article explores the biological activity of Benzene, (1-methyldecyl)-, supported by relevant data tables, case studies, and research findings.

- Molecular Formula :

- Molecular Weight : 232 g/mol

- Structure : Contains a benzene ring substituted with a long alkyl chain.

Biological Activity Overview

Benzene, (1-methyldecyl)- exhibits several biological activities that can be categorized into various pharmacological effects:

- Antimicrobial Activity : Research indicates that certain benzene derivatives possess antimicrobial properties. The compound's structure may contribute to its ability to inhibit microbial growth.

- Antioxidant Properties : Some studies suggest that aromatic hydrocarbons can exhibit antioxidant activities, which are crucial in mitigating oxidative stress in cells.

- Toxicological Effects : Investigations into the toxicity of Benzene, (1-methyldecyl)- reveal potential adverse effects on human health, particularly at high exposure levels.

Toxicity Assessment

A study conducted on rats exposed to various concentrations of Benzene, (1-methyldecyl)- indicated significant physiological changes at higher doses. The findings highlighted:

- Increased Liver Weights : Mice exposed to 500 ppm showed significantly increased liver weights compared to controls.

- Behavioral Changes : At 1000 ppm, rats exhibited lethargy and gait abnormalities, indicating neurotoxic effects .

Antimicrobial Activity

A phytochemical analysis revealed that Benzene, (1-methyldecyl)- was part of a broader spectrum of compounds exhibiting antimicrobial properties. The compound was identified in the benzene extract of Raphanus sativus and demonstrated potential against various pathogens .

Table 1: Biological Activities of Benzene Derivatives

| Compound Name | Molecular Formula | Activity Type | Reference |

|---|---|---|---|

| Benzene, (1-methyldecyl)- | Antimicrobial | ||

| Benzene, (1-butylhexyl)- | Antioxidant | ||

| Benzene derivatives | Various | Neurotoxic effects |

Table 2: Toxicological Effects Observed in Animal Studies

| Exposure Level (ppm) | Observed Effects |

|---|---|

| 100 | No significant effects observed |

| 500 | Increased liver weights |

| 1000 | Lethargy, ataxia; mortality in females |

Properties

IUPAC Name |

undecan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28/c1-3-4-5-6-7-8-10-13-16(2)17-14-11-9-12-15-17/h9,11-12,14-16H,3-8,10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJBCRBYDBNEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874981 | |

| Record name | BENZENE, (1-METHYLDECYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00155 [mmHg] | |

| Record name | Benzene, (1-methyldecyl)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4536-88-3 | |

| Record name | Benzene, (1-methyldecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-METHYLDECYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.